molecular formula C19H19F3N2O3 B2691412 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1797338-72-7

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2691412
CAS No.: 1797338-72-7
M. Wt: 380.367
InChI Key: CKISDQNECHXRFX-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and trifluoromethyl groups

Preparation Methods

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.

    Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Scientific Research Applications

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-12-5-3-4-6-15(12)16(27-2)11-23-17(25)18(26)24-14-9-7-13(8-10-14)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKISDQNECHXRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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